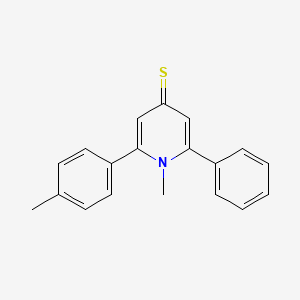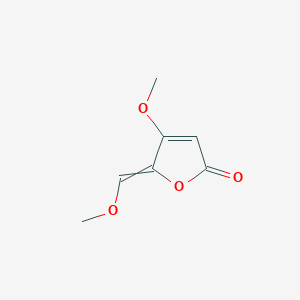
2(5H)-Furanone, 4-methoxy-5-(methoxymethylene)-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 4-methoxy-5-(methoxymethylene)-, (Z)- is an organic compound belonging to the furanone family. This compound is characterized by its unique structure, which includes a furanone ring substituted with methoxy and methoxymethylene groups. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-methoxy-5-(methoxymethylene)-, (Z)- typically involves the reaction of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole. This reaction proceeds through a ring-opening followed by ring-closure mechanism . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-Furanone, 4-methoxy-5-(methoxymethylene)-, (Z)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2(5H)-Furanone, 4-methoxy-5-(methoxymethylene)-, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential therapeutic applications, such as drug development.
Wirkmechanismus
The mechanism of action of 2(5H)-Furanone, 4-methoxy-5-(methoxymethylene)-, (Z)- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methoxy-5-[(Z)-(5-undecyl-2H-pyrrol-2-ylidene)methyl]-1H,1’H-2,2’-bipyrrole: This compound shares structural similarities but differs in its substituents and overall molecular structure.
4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile: This compound is a precursor in the synthesis of 2(5H)-Furanone, 4-methoxy-5-(methoxymethylene)-, (Z)-.
Uniqueness
2(5H)-Furanone, 4-methoxy-5-(methoxymethylene)-, (Z)- is unique due to its specific (Z)-configuration and the presence of both methoxy and methoxymethylene groups
Eigenschaften
CAS-Nummer |
108932-56-5 |
|---|---|
Molekularformel |
C7H8O4 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
4-methoxy-5-(methoxymethylidene)furan-2-one |
InChI |
InChI=1S/C7H8O4/c1-9-4-6-5(10-2)3-7(8)11-6/h3-4H,1-2H3 |
InChI-Schlüssel |
LHAPRBUQPZAPFV-UHFFFAOYSA-N |
Kanonische SMILES |
COC=C1C(=CC(=O)O1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


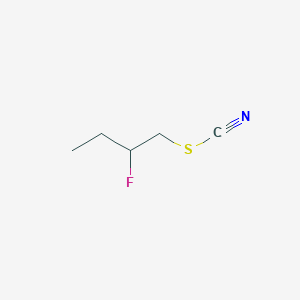
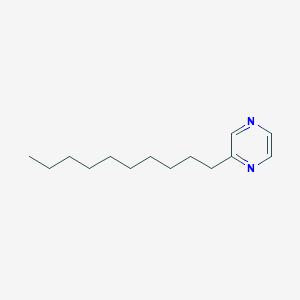
![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)
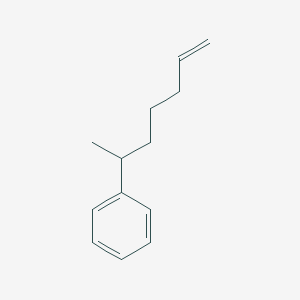


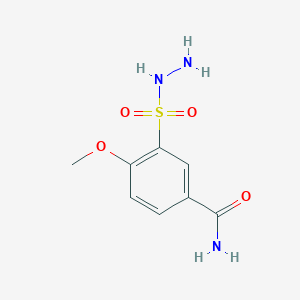
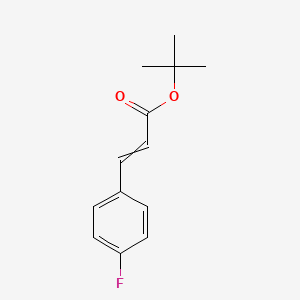
![(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol](/img/structure/B14313368.png)
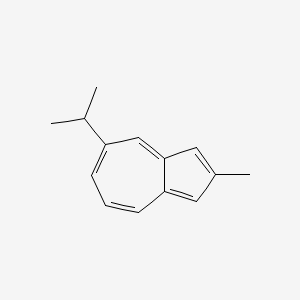
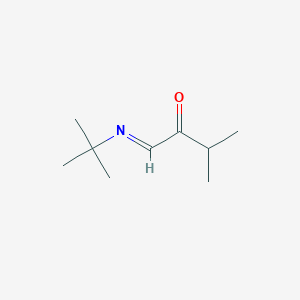
![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
